molecular formula C9H9BN2O2 B3021450 [4-(1H-Pyrazol-5-YL)phenyl]boronic acid CAS No. 1174304-73-4

[4-(1H-Pyrazol-5-YL)phenyl]boronic acid

Cat. No.: B3021450
CAS No.: 1174304-73-4
M. Wt: 187.99
InChI Key: KBDJAHIWOUOBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid typically involves the reaction of 4-bromo-1H-pyrazole with phenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: [4-(1H-Pyrazol-5-YL)phenyl]boronic acid is extensively used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it valuable in the manufacture of complex organic structures .

Comparison with Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative used in similar cross-coupling reactions.

    4-(1H-Pyrazol-3-YL)phenylboronic acid: A structural isomer with different reactivity and applications.

    4-(1H-Imidazol-5-YL)phenylboronic acid: Another heterocyclic boronic acid with distinct properties.

Uniqueness: [4-(1H-Pyrazol-5-YL)phenyl]boronic acid is unique due to the presence of the pyrazole ring, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring precise molecular interactions .

Properties

IUPAC Name

[4-(1H-pyrazol-5-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BN2O2/c13-10(14)8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6,13-14H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDJAHIWOUOBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=NN2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672404
Record name [4-(1H-Pyrazol-5-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226849-25-7
Record name [4-(1H-Pyrazol-5-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid
Reactant of Route 2
Reactant of Route 2
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid
Reactant of Route 3
Reactant of Route 3
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid
Reactant of Route 4
Reactant of Route 4
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid
Reactant of Route 5
Reactant of Route 5
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid
Reactant of Route 6
Reactant of Route 6
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.